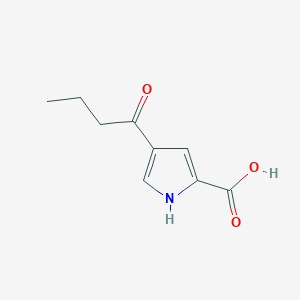

4-butyryl-1H-pyrrole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-butanoyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-3-8(11)6-4-7(9(12)13)10-5-6/h4-5,10H,2-3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONGLVQLBJRCSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CNC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377449 | |

| Record name | 4-butyryl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111468-95-2 | |

| Record name | 4-(1-Oxobutyl)-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111468-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-butyryl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 4-butyryl-1H-pyrrole-2-carboxylic acid

An In-depth Technical Guide to the Synthesis and Characterization of 4-Butyryl-1H-pyrrole-2-carboxylic Acid

Introduction

Pyrrole-2-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry and materials science.[1] These five-membered nitrogen-containing heterocycles are found in a variety of natural products and biologically active compounds.[2] The introduction of an acyl group, such as a butyryl moiety, onto the pyrrole ring can significantly modulate the molecule's electronic properties, lipophilicity, and biological activity. This compound is a specific example of a functionalized pyrrole derivative with potential applications as a building block in the synthesis of more complex molecules, including novel pharmaceuticals.[3] This guide provides a comprehensive overview of a robust synthetic strategy for this target compound, detailing the underlying chemical principles and the analytical techniques required for its unambiguous characterization.

Synthetic Strategy: Navigating Regioselectivity

The synthesis of this compound presents a classic regioselectivity challenge in electrophilic aromatic substitution. The pyrrole ring is an electron-rich aromatic system, with the nitrogen atom strongly activating the ring towards electrophiles, particularly at the C2 and C5 positions.[4] However, the target molecule requires substitution at the C4 position. This is complicated by the presence of the carboxylic acid group at C2, which is an electron-withdrawing group and deactivates the ring, directing incoming electrophiles to the meta positions (C4).

To achieve the desired C4-acylation, a multi-step approach is proposed. The core of this strategy involves a Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds with aromatic rings.[5]

The key considerations for this synthesis are:

-

Protection of the Carboxylic Acid: The carboxylic acid group can form a complex with the Lewis acid catalyst (e.g., AlCl₃) used in the Friedel-Crafts reaction, which would deactivate the ring and consume the catalyst. Therefore, it is advantageous to first protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester).

-

The Friedel-Crafts Acylation: This is the key bond-forming step where the butyryl group is introduced. The reaction is performed using an acylating agent like butyryl chloride or butyric anhydride in the presence of a strong Lewis acid.[5] While substitution at C5 is electronically favored by the pyrrole nitrogen, the deactivating effect of the ester at C2 makes the C4 position a viable target. The reaction conditions must be carefully controlled to optimize the yield of the desired 4-substituted isomer over the 5-substituted byproduct.

-

Deprotection: The final step is the hydrolysis (saponification) of the ester group to regenerate the carboxylic acid, yielding the target compound.

// Nodes Start [label="1H-Pyrrole-2-\ncarboxylic Acid"]; Ester [label="Methyl 1H-pyrrole-\n2-carboxylate"]; Acylation [label="Friedel-Crafts Butyrylation"]; Mixture [label="Isomeric Mixture\n(4- and 5-butyryl esters)"]; Purification [label="Chromatographic\nSeparation"]; Ester_4_Product [label="Methyl 4-butyryl-\n1H-pyrrole-2-carboxylate"]; Hydrolysis [label="Saponification"]; Final_Product [label="4-Butyryl-1H-pyrrole-\n2-carboxylic Acid"]; Characterization [label="Spectroscopic\nCharacterization\n(NMR, MS, IR)", shape=ellipse, fillcolor="#FFFFFF"];

// Edges Start -> Ester [label=" Esterification\n(MeOH, H+)"]; Ester -> Acylation [label=" Butyryl Chloride,\nAlCl3"]; Acylation -> Mixture; Mixture -> Purification; Purification -> Ester_4_Product; Ester_4_Product -> Hydrolysis [label=" 1. NaOH (aq)\n2. HCl (aq)"]; Hydrolysis -> Final_Product; Final_Product -> Characterization [style=dashed]; } } Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Esterification of 1H-Pyrrole-2-carboxylic Acid

-

Rationale: Protection of the carboxylic acid as a methyl ester prevents interference with the subsequent Lewis acid-catalyzed acylation step. This is a standard Fischer esterification reaction.

-

Procedure:

-

Suspend 1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of starting material).

-

Cool the suspension in an ice bath. Slowly add concentrated sulfuric acid (0.1 eq) dropwise with stirring.

-

Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 1H-pyrrole-2-carboxylate, which can be used in the next step without further purification if sufficiently pure.

-

Step 2: Friedel-Crafts Butyrylation

-

Rationale: This is the crucial C-C bond formation step. Aluminum chloride (AlCl₃) is a potent Lewis acid that activates the butyryl chloride for electrophilic attack on the pyrrole ring.[6] Anhydrous conditions are critical to prevent quenching of the Lewis acid. The reaction is typically performed in a non-polar, inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Procedure:

-

To a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (2.5 eq) and anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Add butyryl chloride (1.1 eq) dropwise to the suspension and stir for 15 minutes to allow for the formation of the acylium ion complex.

-

Add a solution of methyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by slowly pouring it over crushed ice with vigorous stirring.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product, which will be a mixture of 4- and 5-butyryl isomers.

-

Step 3: Purification of Methyl 4-butyryl-1H-pyrrole-2-carboxylate

-

Rationale: The isomeric products from the Friedel-Crafts reaction will have different polarities, allowing for their separation by silica gel column chromatography.

-

Procedure:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column, collecting fractions and analyzing them by TLC to identify and isolate the desired 4-butyryl isomer.

-

Combine the pure fractions containing the target isomer and remove the solvent in vacuo.

-

Step 4: Saponification to this compound

-

Rationale: The final step is the base-mediated hydrolysis of the methyl ester to the corresponding carboxylic acid.

-

Procedure:

-

Dissolve the purified methyl 4-butyryl-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M hydrochloric acid.

-

The product, this compound, should precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Characterization and Data Interpretation

Unambiguous confirmation of the final product's structure and purity is achieved through a combination of spectroscopic techniques.

// Nodes Sample [label="Final Product Sample\n(this compound)", shape=invhouse, fillcolor="#E8F0FE"]; NMR [label="NMR Spectroscopy\n(¹H and ¹³C)"]; MS [label="Mass Spectrometry\n(e.g., ESI-MS)"]; IR [label="IR Spectroscopy"]; Structure [label="Structural Confirmation", shape=ellipse, fillcolor="#E6F4EA"]; Purity [label="Purity Assessment", shape=ellipse, fillcolor="#E6F4EA"];

// Edges Sample -> NMR [label="Provides proton and\ncarbon environment"]; Sample -> MS [label="Determines molecular\nweight"]; Sample -> IR [label="Identifies functional\n groups"]; NMR -> Structure; MS -> Structure; IR -> Structure; NMR -> Purity; } } Caption: Workflow for the structural confirmation of the synthesized compound.

Expected Spectroscopic Data

The following table summarizes the expected data for the successful synthesis of this compound.

| Technique | Expected Observations and Interpretation |

| ¹H NMR | Pyrrole Protons: Two distinct doublets in the aromatic region (~6.8-7.5 ppm), corresponding to the protons at the C3 and C5 positions. The coupling constant (J-value) will confirm their ortho-relationship. Butyryl Protons: A characteristic pattern: a triplet (~0.9 ppm, 3H) for the terminal -CH₃, a sextet (~1.7 ppm, 2H) for the adjacent -CH₂-, and a triplet (~2.8 ppm, 2H) for the -CH₂- group next to the carbonyl. N-H and O-H Protons: Two broad singlets at lower field (>10 ppm), which are exchangeable with D₂O. |

| ¹³C NMR | Carbonyl Carbons: Two signals in the downfield region: one around 160-165 ppm for the carboxylic acid C=O and another around 195-200 ppm for the ketone C=O. Pyrrole Carbons: Four distinct signals for the pyrrole ring carbons, confirming the substitution pattern. Butyryl Carbons: Four signals corresponding to the carbons of the butyryl side chain. |

| Mass Spec. | Molecular Ion Peak: The exact mass should correspond to the molecular formula C₉H₁₁NO₃. For example, in ESI-MS negative mode, a peak at [M-H]⁻ = 180.066 g/mol would be expected. |

| IR Spec. | O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H bond. N-H Stretch: A moderate peak around 3300-3400 cm⁻¹. C=O Stretches: Two distinct, strong absorption bands: one around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl and another around 1650-1670 cm⁻¹ for the ketone carbonyl. |

Safety Considerations

-

Reagents: Concentrated acids (sulfuric, hydrochloric), aluminum chloride, and butyryl chloride are corrosive and moisture-sensitive. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

-

Solvents: Dichloromethane and other organic solvents are volatile and potentially toxic. Avoid inhalation and skin contact.

-

Reactions: The quenching of the Friedel-Crafts reaction is highly exothermic and releases HCl gas. This step must be performed slowly and with caution in a fume hood.

Conclusion

This guide outlines a comprehensive and logical pathway for the . The proposed strategy effectively navigates the inherent challenges of regioselectivity in the electrophilic substitution of the pyrrole ring through a protection-acylation-deprotection sequence. The detailed protocols for synthesis and purification, combined with a thorough guide to spectroscopic characterization, provide researchers with a robust framework for obtaining and validating this valuable chemical building block.

References

-

National Center for Biotechnology Information (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC. Available at: [Link]

-

Pak, C. S., & Nyerges, M. (n.d.). A New Synthesis of Pyrrole-2-Carboxylic Acids. HETEROCYCLES, Vol. 64. Available at: [Link]

-

Li, W., et al. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Organic Letters. Available at: [Link]

-

Ryabukhin, S. V., et al. (n.d.). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded. SYNLETT. Available at: [Link]

-

Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic. Available at: [Link]

-

Ghandi, M., et al. (2023). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

Rajput, A. A., & Bhor, M. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid. Available at: [Link]

-

Anderson, H. J., & Loader, C. E. (1985). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. PMC. Available at: [Link]

-

PubMed. (2001). Does "Butyrylization" of Acetylcholinesterase Through Substitution of the Six Divergent Aromatic Amino Acids in the Active Center Gorge Generate an Enzyme Mimic of Butyrylcholinesterase? Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

-

Gore, P. H. (1955). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews. Available at: [Link]

-

Ivachtchenko, A. V., et al. (2002). An effective new synthesis of 4-aminopyrrole-2-carboxylates. Organic Letters. Available at: [Link]

- Google Patents. (2001). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

-

ACS Publications. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Omega. Available at: [Link]

-

ResearchGate. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Available at: [Link]

-

Sci-Hub. (2008). Synthesis of 4-Hydroxy-1H-pyrrole-2,3-dicarboxylic Acids. Synfacts. Available at: [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). Available at: [Link]

-

NIST WebBook. (n.d.). 1H-Pyrrole-2-carboxylic acid. Available at: [Link]

-

Chen, Y., et al. (2007). Lysine Propionylation and Butyrylation are Novel Post-translational Modifications in Histones. PMC. Available at: [Link]

-

LibreTexts Chemistry. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Available at: [Link]

-

University of Calgary. (n.d.). Ch17 Reactions of Aromatic Compounds. Available at: [Link]

-

ResearchGate. (n.d.). Acetylation of substituted aromatic compounds over a H-BEA zeolite : a comparative study. Available at: [Link]

Sources

Introduction: The Significance of 4-Acylpyrrole-2-carboxylic Acids in Modern Chemistry

An In-Depth Technical Guide to Novel Synthetic Routes for 4-butyryl-1H-pyrrole-2-carboxylic acid

4-Acylpyrrole-2-carboxylic acids and their ester derivatives are pivotal building blocks in the landscape of organic synthesis.[1][2] Their structural motif is a cornerstone in a wide array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products.[3][4] The butyryl substituent, in particular, offers a lipophilic chain that can be crucial for molecular recognition and membrane permeability in drug candidates. The synthesis of these compounds, however, is not without its challenges. The pyrrole ring is highly reactive towards electrophiles, often leading to a lack of regioselectivity and polymerization under harsh acidic conditions typical of classical acylation methods.[5][6] This guide provides a detailed exploration of both established and novel synthetic strategies to overcome these hurdles, with a focus on achieving efficient and selective synthesis of the target molecule, this compound.

Chapter 1: Classical Approaches and Their Intrinsic Limitations

The traditional method for acylating pyrroles is the Friedel-Crafts reaction, a cornerstone of aromatic chemistry.[5] This reaction typically employs a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), to activate an acylating agent like butyryl chloride or butyric anhydride.[1][2][7]

While foundational, the direct Friedel-Crafts acylation of a pyrrole-2-carboxylic acid precursor is problematic. The electron-rich nature of the pyrrole ring leads to high reactivity, but controlling the position of acylation is difficult. Acylation can occur at the C3, C4, or C5 positions, with the C2/C5 positions being electronically favored. When the C2 position is blocked by the carboxylic acid group, competition between the C4 and C5 positions becomes a primary challenge, often resulting in mixtures of isomers that are difficult to separate. Furthermore, the strong Lewis acids required can lead to degradation of the sensitive pyrrole ring.[8]

Alternative classical methods like the Vilsmeier-Haack reaction are generally used for formylation, while the Houben-Hoesch reaction utilizes nitriles as the acylating agent, adding complexity to the process.[9] These limitations have driven the scientific community to seek milder, more selective, and higher-yielding synthetic routes.

Chapter 2: A Novel Paradigm: Phosphoric Acid-Promoted Acylation via Mixed Anhydrides

A significant advancement in the synthesis of 4-acylpyrrole-2-carboxylic esters involves a phosphoric acid-catalyzed system using mixed anhydrides.[1][2][10][11] This method represents a departure from harsh Lewis acid catalysis, offering a milder and highly efficient alternative.

Mechanistic Underpinnings

The reaction proceeds through a distinct, controlled mechanism:

-

Formation of a Mixed Anhydride: Butyric acid is first reacted with trifluoroacetic anhydride (TFAA). This reaction forms a mixed butyric-trifluoroacetic anhydride, a highly reactive acylating species.

-

Phosphoric Acid Catalysis: Phosphoric acid acts as a potent yet gentle Brønsted acid catalyst. It protonates the mixed anhydride, further enhancing its electrophilicity without causing degradation of the pyrrole substrate.

-

Regioselective Acylation: The activated anhydride then reacts with a pyrrole-2-carboxylic ester. The directing effect of the C2-ester group, combined with the specific catalytic system, favors electrophilic substitution at the electron-rich C4 position, leading to the desired product with high regioselectivity.

This approach has been shown to be effective for a range of aliphatic and electron-rich aryl carboxylic acids, providing good to excellent yields where traditional methods fail.[2]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrole - Wikipedia [en.wikipedia.org]

- 10. Phosphoric acid-promoted synthesis of 4-acylpyrrole-2-carboxylic esters and dipyrryl ketones from mixed anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

A Predictive Spectroscopic and Analytical Guide to 4-butyryl-1H-pyrrole-2-carboxylic Acid

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 4-butyryl-1H-pyrrole-2-carboxylic acid. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive framework grounded in the well-established principles of NMR, IR, and mass spectrometry, utilizing empirical data from the parent compound, pyrrole-2-carboxylic acid, and related structures. This guide is intended to aid researchers in the identification, characterization, and quality control of this compound, offering detailed predicted data, interpretation rationales, and standardized analytical protocols.

Introduction: The Rationale for a Predictive Approach

This compound is a substituted pyrrole derivative with potential applications in medicinal chemistry and materials science, owing to the versatile reactivity and biological significance of the pyrrole scaffold.[1] Accurate structural elucidation is paramount for any research and development involving this compound. While direct experimental data is the gold standard, it is not always available. This guide, therefore, employs a predictive methodology, leveraging extensive databases and the foundational principles of spectroscopy to construct a reliable analytical profile. By understanding the expected spectroscopic behavior, researchers can more efficiently confirm the identity and purity of synthesized this compound.

The core of our analysis rests on comparing the known spectroscopic data of pyrrole-2-carboxylic acid with the anticipated electronic and structural effects of introducing a butyryl group at the C4 position of the pyrrole ring.

Molecular Structure and Predicted Spectroscopic Correlations

The introduction of a butyryl group at the C4 position of pyrrole-2-carboxylic acid induces notable changes in the electronic environment of the molecule, which will be reflected in its spectroscopic signatures. The electron-withdrawing nature of the butyryl group's carbonyl will influence the chemical shifts of the pyrrole ring protons and carbons.

Figure 2. Workflow for NMR data acquisition and analysis.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the synthesized this compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a non-protic solvent is critical to observe the exchangeable N-H and COOH protons. [2] * Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Calibrate the spectra using the TMS signal at 0 ppm.

-

Integrate the ¹H signals and measure the chemical shifts and coupling constants.

-

Compare the experimental spectra with the predicted data in Tables 1 and 2.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the O-H, N-H, and C=O stretching vibrations.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale for Prediction |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad | The O-H stretch in a hydrogen-bonded carboxylic acid dimer is characteristically very broad. [3] |

| N-H (Pyrrole) | 3400 - 3200 | Medium, Sharp | The N-H stretching vibration of the pyrrole ring is expected in this region. [4] |

| C-H (Aromatic) | ~3100 | Medium | Stretching vibrations of the C-H bonds on the pyrrole ring. |

| C-H (Aliphatic) | 3000 - 2850 | Medium | Stretching vibrations of the C-H bonds in the butyryl chain. |

| C=O (Ketone) | 1680 - 1660 | Strong | The carbonyl of the butyryl group, conjugated with the pyrrole ring, will appear at a lower frequency than a simple aliphatic ketone. |

| C=O (Carboxylic Acid) | 1710 - 1680 | Strong | The carbonyl of the carboxylic acid, also in conjugation with the pyrrole ring. |

| C=C & C=N (Pyrrole Ring) | 1600 - 1450 | Medium | Stretching vibrations of the pyrrole ring. |

Table 3. Predicted IR absorption bands for this compound.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR accessory.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks and compare them to the predicted values in Table 3.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Molecular Weight:

-

Monoisotopic Mass: 195.08445 g/mol

-

Average Mass: 195.205 g/mol

Predicted Fragmentation Pattern (Electron Ionization - EI)

Under electron ionization, the molecule is expected to first form a molecular ion (M⁺˙), which then undergoes fragmentation. The fragmentation pattern will be influenced by the stability of the resulting ions.

| m/z | Predicted Fragment Ion | Proposed Fragmentation Pathway |

| 195 | [M]⁺˙ | Molecular ion |

| 152 | [M - C₃H₇]⁺ | Loss of the propyl group from the butyryl chain (α-cleavage). |

| 150 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 124 | [M - C₄H₇O]⁺ | McLafferty rearrangement of the butyryl group. |

| 94 | [Pyrrole-C=O]⁺ | Cleavage of the bond between the butyryl carbonyl and the pyrrole ring. |

| 67 | [Pyrrole]⁺˙ | Fragmentation of the side chains leading to the bare pyrrole radical cation. |

Table 4. Predicted major fragment ions in the EI mass spectrum of this compound.

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 4-butyryl-1H-pyrrole-2-carboxylic acid

Introduction: The Significance of Pyrrole Carboxylic Acids in Modern Drug Discovery

Pyrrole-based structures are a cornerstone in medicinal chemistry, forming the core scaffold of numerous natural products and synthetic drugs.[1] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in drug design. The compound 4-butyryl-1H-pyrrole-2-carboxylic acid (CAS No. 111468-95-2) belongs to this important class. As a derivative of pyrrole-2-carboxylic acid, it features two key functional groups: a carboxylic acid at the 2-position and a butyryl group at the 4-position. This substitution pattern is anticipated to modulate the molecule's physicochemical properties, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[2][3]

Understanding properties such as solubility, acidity (pKa), and lipophilicity is not merely an academic exercise; it is fundamental to predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] An optimal balance of these characteristics is essential for transforming a biologically active molecule into a viable drug candidate.[6] This guide provides an in-depth analysis of the core physicochemical properties of this compound, outlines detailed protocols for their experimental determination, and discusses their implications for research and development.

Section 1: Core Physicochemical Profile

A thorough characterization of a compound begins with its fundamental properties. While extensive experimental data for this compound is not widely published, we can compile known data and provide expert predictions based on its chemical structure and comparison with the well-characterized parent compound, pyrrole-2-carboxylic acid.

Structural Features and Their Influence:

The molecule's properties are a direct consequence of its structure. The carboxylic acid group is polar and acidic, capable of donating a proton and acting as a hydrogen bond donor and acceptor. The pyrrole ring itself is a weakly basic, aromatic heterocycle with a hydrogen bond-donating N-H group. The 4-butyryl (butanoyl) group introduces a non-polar, lipophilic alkyl chain, which is expected to decrease aqueous solubility and increase lipophilicity compared to the parent pyrrole-2-carboxylic acid.

Caption: Key functional groups of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source & Comments |

| CAS Number | 111468-95-2 | [7][8][9] |

| Molecular Formula | C₉H₁₁NO₃ | [8][10] |

| Molecular Weight | 181.19 g/mol | [10] |

| Melting Point | 191.0 - 193.0 °C | [10] This experimental value is crucial for identification and purity assessment. |

| pKa (Predicted) | ~4.0 - 4.5 (Carboxylic Acid)~17 (Pyrrole N-H) | Prediction: Based on the pKa of pyrrole-2-carboxylic acid (~4.4).[11] The electron-withdrawing butyryl group may slightly increase acidity (lower pKa), but the effect is likely minor. The pyrrole N-H remains very weakly acidic. |

| Solubility (Predicted) | Water: Sparingly soluble.Aqueous Base (e.g., NaOH, NaHCO₃): Soluble due to salt formation.Organic Solvents (e.g., Methanol, Ethanol, DMSO, DMF): Soluble. | Prediction: The parent compound is soluble in water and polar organic solvents.[12][13] The butyryl group will decrease water solubility but maintain solubility in organic solvents. |

| LogP (Predicted) | ~1.5 - 2.0 | Prediction: Calculated based on the structure. The butyryl group significantly increases the lipophilicity compared to the parent compound (LogP ≈ 0.85).[14] |

Section 2: Experimental Determination of Physicochemical Properties

To ensure scientific integrity, predicted values must be confirmed by empirical data. The following section details robust, self-validating protocols for determining the key physicochemical properties of this compound.

Melting Point Determination

Causality: The melting point is a definitive physical property used for identification and as a primary indicator of purity. Pure crystalline compounds exhibit a sharp melting range (typically < 2°C), whereas impurities depress and broaden this range.[4] The reported value of 191-193°C suggests the compound is a stable solid at room temperature.

Methodology: Digital Melting Point Apparatus

-

Sample Preparation: Place a small amount of dry this compound onto a clean, dry watch glass. Finely crush the solid into a powder using a spatula.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed bottom, aiming for a column height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): Set a fast ramp rate (e.g., 10-15°C/min) to quickly find an approximate melting temperature. This saves time in subsequent, more accurate measurements.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow ramp rate of 1-2°C per minute.

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.

-

Validation: Repeat the accurate determination at least twice. Consistent results (within 1°C) validate the measurement.

Solubility Profiling

Causality: Solubility dictates formulation possibilities and absorption pathways. A qualitative assessment across different solvent types (aqueous, acidic, basic, organic) provides critical insights into a compound's polarity and ionization state. The presence of both a carboxylic acid and a lipophilic butyryl group makes this compound's solubility highly pH-dependent.

Methodology: Qualitative Solubility Assessment

-

Preparation: For each solvent, add approximately 10 mg of the compound to a small test tube.

-

Solvent Addition: Add 1 mL of the test solvent to the tube.

-

Agitation: Vigorously shake or vortex the tube for 60 seconds.

-

Observation: Visually inspect the mixture. Classify as:

-

Soluble: A clear, homogenous solution with no visible solid.

-

Sparingly Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely unaffected.

-

-

Validation: Perform each test in duplicate to ensure reproducibility.

Caption: Experimental workflow for solubility profiling.

pKa Determination

Causality: The acid dissociation constant (pKa) quantifies the acidity of a functional group. For this molecule, the carboxylic acid pKa is paramount, as it determines the charge state of the molecule at physiological pH (~7.4). When pH > pKa, the group will be deprotonated (anionic), increasing aqueous solubility. When pH < pKa, it will be protonated (neutral), favoring membrane permeability.

Methodology: Potentiometric Titration

-

Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent (e.g., a water/methanol co-solvent system if aqueous solubility is low) to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and place the electrode in the solution.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis). The resulting titration curve will be sigmoidal.

-

pKa Determination: The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. This corresponds to the inflection point of the sigmoid curve.

-

Validation: The sharpness of the inflection point serves as an internal validation of the measurement's accuracy. Performing the titration in reverse (titrating the sodium salt of the compound with a strong acid like HCl) can further validate the result.

Section 3: Spectroscopic Characterization (Predicted)

Spectroscopic data provides unambiguous confirmation of a molecule's chemical structure. While experimental spectra for this specific compound are not publicly available, its key features can be predicted.

-

¹H NMR: The spectrum is expected to show distinct signals for the protons on the pyrrole ring (likely in the 6-7 ppm region), the methylene and methyl groups of the butyryl chain, and a broad singlet for the carboxylic acid proton (>10 ppm). The N-H proton of the pyrrole will also appear as a broad singlet.

-

¹³C NMR: Signals corresponding to the carbonyl carbons of the carboxylic acid and the ketone (~160-200 ppm), the aromatic carbons of the pyrrole ring (~110-140 ppm), and the aliphatic carbons of the butyryl chain will be present.

-

Infrared (IR) Spectroscopy: Key absorbances are expected for the O-H stretch of the carboxylic acid (a very broad band around 2500-3300 cm⁻¹), the C=O stretches of the ketone and carboxylic acid (~1650-1710 cm⁻¹), and the N-H stretch of the pyrrole (~3300 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ would be observed at m/z 182.0761 and the [M-H]⁻ peak at m/z 180.0612 in high-resolution mass spectrometry.

Section 4: Synthesis and Potential Applications

Synthesis: The synthesis of this compound would likely involve a Friedel-Crafts acylation of a suitable pyrrole-2-carboxylic acid ester with butyryl chloride or butyric anhydride, followed by ester hydrolysis.[15] Alternative modern synthetic methods, such as rhodium-catalyzed annulations, could also provide efficient routes to 4-acyl pyrroles.[15]

Potential Applications in Drug Discovery: The pyrrole-2-carboxylic acid scaffold is a known building block for compounds with diverse biological activities, including antibacterial and antiparasitic properties. The introduction of the 4-butyryl group increases lipophilicity, which could enhance membrane permeability and interaction with hydrophobic binding pockets in biological targets. This modification makes it a compelling candidate for screening in programs targeting enzymes or receptors where such interactions are favorable. Further investigation into its biological activity is warranted based on its structural relationship to other bioactive pyrrole derivatives.

References

- Melting point determination. (n.d.).

-

Kypreos, K. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Retrieved from [Link]

-

Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]

-

Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]

-

LookChem. (2023, December 13). What are the physicochemical properties of drug?. Retrieved from [Link]

-

abcr Gute Chemie. (n.d.). AB156936 | CAS 111468-95-2. Retrieved from [Link]

-

Rapoport, H., & Willson, C. D. (n.d.). Synthesis of Pyrrole-3-carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Pyrrolo-pyrrole carboxylic acid. Retrieved from [Link]

-

Sci-Hub. (n.d.). Synthesis of 4-Hydroxy-1H-pyrrole-2,3-dicarboxylic Acids. Retrieved from [Link]

-

Pontiki, E., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Retrieved from [Link]

-

PubMed. (2025). Tunable Synthesis of 4-Acyl- and 4-Formyl Pyrroles by Rhodium-Catalyzed Ring-Expansion of Azirines with Enaminones. Retrieved from [Link]

-

PubChem. (n.d.). Pyrrole-2-Carboxylic Acid. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrole-2-carboxylic acid. Retrieved from [Link]

-

ChemDB. (n.d.). 1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

-

Zorc, B., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). 4-methyl-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). Retrieved from [Link]

-

Zeng, B., et al. (n.d.). 1H-Pyrrole-2-carboxylic acid. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR analysis of pyrrole H/D exchange. Retrieved from [Link]

-

MDPI. (n.d.). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Retrieved from [Link]

-

ResearchGate. (2025). Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of some pyrroles with biological activities. Retrieved from [Link]

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are the physicochemical properties of drug? [lookchem.com]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. fiveable.me [fiveable.me]

- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 6. arctomsci.com [arctomsci.com]

- 7. keyorganics.net [keyorganics.net]

- 8. 111468-95-2|this compound|BLD Pharm [bldpharm.com]

- 9. AB156936 | CAS 111468-95-2 – abcr Gute Chemie [abcr.com]

- 10. 1H-pyrrole-2-carboxylic acid [chemister.ru]

- 11. guidechem.com [guidechem.com]

- 12. toku-e.com [toku-e.com]

- 13. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Tunable Synthesis of 4-Acyl- and 4-Formyl Pyrroles by Rhodium-Catalyzed Ring-Expansion of Azirines with Enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrrole-2-carboxylic acid CAS#: 634-97-9 [m.chemicalbook.com]

Unraveling the Therapeutic Potential: A Technical Guide to Identifying Biological Targets of 4-butyryl-1H-pyrrole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrole Scaffold and the Significance of the 4-butyryl Moiety

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antibacterial, antifungal, antiproliferative, and anti-inflammatory properties.[1][2][3][4] The parent compound, pyrrole-2-carboxylic acid, has demonstrated activities such as antiparasitic action through the inhibition of proline racemase.[5]

The subject of this guide, 4-butyryl-1H-pyrrole-2-carboxylic acid, introduces a butyryl group at the 4-position of the pyrrole ring. This structural modification is significant as it can influence the compound's lipophilicity, steric profile, and electronic properties, thereby altering its binding affinity and selectivity for various biological targets. While direct studies on this specific molecule are limited, by examining the known targets of structurally related pyrrole-2-carboxylic acid derivatives, we can construct a logical framework for identifying its potential mechanisms of action.

Part 1: High-Probability Target Classes

Based on the established bioactivities of the pyrrole-2-carboxylic acid scaffold, we can prioritize several classes of proteins as potential targets for this compound.

Enzymes in Pathogen Metabolism

The pyrrole core is a recurring motif in antimicrobial agents.[1] Therefore, enzymes essential for microbial survival are a primary area of investigation.

-

Enoyl-Acyl Carrier Protein Reductase (ENR): A key enzyme in bacterial fatty acid synthesis, ENR is a validated target for narrow-spectrum antibacterial drugs.[6] Several derivatives of pyrrole-2-carboxamide have shown potent inhibitory activity against the ENR of Mycobacterium tuberculosis.[6] The butyryl group of our lead compound could potentially occupy the hydrophobic pocket of the active site, mimicking a portion of the natural substrate.

-

Mycobacterial Membrane Protein Large 3 (MmpL3): This essential protein is involved in the transport of mycolic acids, crucial components of the mycobacterial cell wall.[7] Pyrrole-2-carboxamides have been identified as potent inhibitors of MmpL3, demonstrating efficacy against drug-resistant tuberculosis.[7]

-

Proline Racemases: These enzymes are unique to certain pathogens, such as Trypanosoma cruzi, and are absent in mammals, making them attractive drug targets. Pyrrole-2-carboxylic acid has been shown to selectively inhibit proline racemase.[5] The butyryl substituent may enhance binding to the enzyme's active site.

Regulators of Cell Proliferation and Survival

Derivatives of the related 3,4-dihydro-2H-pyrrole-2-carboxylic acid have demonstrated antiproliferative activity against human cancer cell lines, suggesting that proteins involved in cancer cell signaling and metabolism are plausible targets.[8]

-

Kinases: Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. The pyrrole scaffold can be decorated to interact with the ATP-binding pocket of various kinases.

-

Metabolic Enzymes: Cancer cells exhibit altered metabolism. Enzymes that are upregulated in cancer and crucial for tumor growth represent another class of potential targets.

Part 2: Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential for confidently identifying and validating the biological target(s) of a novel compound. This section outlines a logical experimental workflow, from initial screening to in-depth validation.

Caption: A streamlined workflow for target identification and validation.

Step-by-Step Protocols

Rationale: To determine if this compound directly inhibits the enzymatic activity of a key bacterial enzyme.

Materials:

-

Recombinant ENR enzyme

-

NADPH

-

Substrate (e.g., trans-2-crotonyl-CoA)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO. Create a dilution series in the assay buffer.

-

In each well of the 96-well plate, add 50 µL of the assay buffer containing a fixed concentration of NADPH.

-

Add 2 µL of the compound dilution or DMSO (vehicle control).

-

Add 25 µL of the recombinant ENR enzyme solution and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding 25 µL of the substrate solution.

-

Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Rationale: To confirm target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

-

Cell line of interest (e.g., Mycobacterium smegmatis or a human cancer cell line)

-

This compound

-

Lysis buffer (e.g., PBS with protease inhibitors)

-

PCR tubes or strips

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Antibody specific to the putative target protein

Procedure:

-

Culture the cells to the desired density and treat with the compound or vehicle (DMSO) for a defined period.

-

Harvest and wash the cells, then resuspend in lysis buffer.

-

Aliquot the cell lysate into PCR tubes.

-

Heat the aliquots to a range of temperatures using a thermal cycler for 3 minutes.

-

Cool the samples to room temperature and centrifuge at high speed to pellet the aggregated proteins.

-

Carefully collect the supernatant containing the soluble proteins.

-

Analyze the amount of the target protein remaining in the soluble fraction by SDS-PAGE and Western blotting.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates thermal stabilization and target engagement.

Part 3: Data Interpretation and Pathway Analysis

The identification of a direct target is the first step. Understanding the downstream consequences of target engagement is crucial for elucidating the compound's mechanism of action.

Caption: A generic signaling pathway illustrating the effects of kinase inhibition.

Data Summary Table

| Assay Type | Potential Target | Endpoint Measured | Expected Outcome for an Active Compound |

| Enzymatic Assay | ENR | NADPH oxidation (Absorbance at 340 nm) | Decreased rate of NADPH oxidation (lower IC50) |

| Cell-Based Assay | MmpL3 | Mycolic acid transport | Inhibition of mycolic acid transport |

| Antiproliferation | Cancer Cell Lines | Cell viability (e.g., MTT assay) | Decreased cell viability (lower GI50) |

| CETSA | Putative Target | Protein thermal stability | Increased thermal stability (shift in melting curve) |

Conclusion

This technical guide provides a strategic framework for elucidating the biological targets of this compound. By leveraging knowledge of the broader class of pyrrole-2-carboxylic acids and employing a systematic and rigorous experimental approach, researchers can effectively uncover the mechanism of action of this promising compound. The detailed protocols and workflows presented herein are designed to be adaptable to specific research questions and laboratory capabilities, ultimately accelerating the journey from a molecule of interest to a potential therapeutic agent.

References

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.

- Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide deriv

- Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH.

- Pyrrole-2-carboxylic acid. Bioaustralis Fine Chemicals.

- Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search.

- 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid. Chem-Impex.

- Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI.

- Synthesis, characterization and biological activity of novel pyrrole compounds.

- Synthesis and biological activity of some pyrrole deriv

- Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). HMDB.

- This compound. BLD Pharm.

- Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central.

- Synthesis and biological activity of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide. SciSpace.

- Pyrrole-2-carboxylic acid. J&K Scientific LLC.

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological activity of some pyrrole derivatives. I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. bioaustralis.com [bioaustralis.com]

- 6. vlifesciences.com [vlifesciences.com]

- 7. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

In Silico Modeling of 4-butyryl-1H-pyrrole-2-carboxylic acid Interactions: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This technical guide provides an in-depth, experience-driven walkthrough for conducting an in silico analysis of a novel pyrrole derivative, 4-butyryl-1H-pyrrole-2-carboxylic acid. In the absence of a predetermined biological target for this specific molecule, we will embark on a scientifically rigorous workflow that begins with putative target identification based on the known bioactivities of analogous structures. We will then proceed through a comprehensive suite of computational techniques, including molecular docking, molecular dynamics simulations, and ADMET prediction, to thoroughly characterize the potential interactions and druglikeness of our compound of interest. This guide is designed for researchers, scientists, and drug development professionals, offering not just a sequence of steps, but the underlying scientific rationale for each decision in the computational drug discovery cascade.

Introduction: The Rationale for In Silico Investigation

The journey of a drug from concept to clinic is arduous and expensive. In silico, or computer-aided drug design (CADD), has become an indispensable tool to mitigate risk, reduce costs, and accelerate this timeline.[3] By simulating molecular interactions and predicting pharmacokinetic properties, we can prioritize candidates with a higher probability of success before committing to costly and time-consuming wet-lab experiments.[3]

The subject of our investigation, this compound, is a novel entity. While its specific biological activities are uncharacterized, the broader family of pyrrole-containing molecules has demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4] Notably, various pyrrole derivatives have been identified as inhibitors of key enzymes in disease pathways, such as cyclooxygenases (COX) in inflammation.[3][5]

This guide will therefore use a putative target-based approach, a common scenario in early-stage drug discovery. We will hypothesize a target for our molecule based on chemical similarity to known inhibitors and then apply a rigorous in silico workflow to test this hypothesis.

Putative Target Identification: A Logic-Driven Approach

Given that many pyrrole-based non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects through the inhibition of cyclooxygenase enzymes, we will select COX-2 as our putative target.[3][5] COX-2 is a well-validated target for anti-inflammatory therapies, and its inhibition is a desirable therapeutic strategy. Furthermore, numerous high-resolution crystal structures of COX-2 in complex with various inhibitors are available in the Protein Data Bank (PDB), providing a solid foundation for structure-based drug design.

Our workflow for target identification and subsequent analysis is as follows:

Caption: Overall in silico workflow for this compound.

Ligand and Receptor Preparation: The Foundation of Accurate Modeling

The quality of your input structures directly dictates the reliability of your in silico predictions. This preparatory phase is critical and must be executed with meticulous attention to detail.

Ligand Preparation

The 2D structure of this compound must be converted into a 3D conformation with an appropriate charge distribution.

Protocol:

-

2D Structure Generation: Draw the molecule in a chemical sketcher (e.g., MarvinSketch, ChemDraw) and save it in a standard format like MOL or SDF.

-

3D Conformation Generation: Use a tool like Open Babel or the Schrödinger Suite's LigPrep to generate a low-energy 3D conformation. This step involves assigning correct bond orders, adding hydrogen atoms, and exploring torsional angles.

-

Charge Assignment: Assign partial charges using a suitable force field (e.g., Gasteiger, AM1-BCC). The choice of force field can influence docking and simulation results, so consistency is key.

Receptor Preparation

We will use the crystal structure of human COX-2 in complex with a known inhibitor as our starting point. A suitable entry from the PDB is 1CX2 .

Protocol:

-

PDB Structure Acquisition: Download the PDB file (1CX2) from the RCSB Protein Data Bank.

-

Structure Cleaning:

-

Remove water molecules that are not involved in critical interactions.

-

Remove the co-crystallized ligand and any other non-protein molecules (e.g., ions, cofactors) unless they are essential for structural integrity or enzymatic activity.

-

Inspect the structure for missing residues or atoms and use tools like SWISS-MODEL or the Protein Preparation Wizard in Schrödinger to model them.

-

-

Protonation and Optimization:

-

Add hydrogen atoms at a physiological pH (typically 7.4).

-

Assign protonation states to titratable residues (e.g., Histidine).

-

Perform a constrained energy minimization to relieve any steric clashes introduced during preparation.

-

Molecular Docking: Predicting Binding Pose and Affinity

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[6] We will use AutoDock Vina, a widely used and validated open-source docking program.

Protocol:

-

Grid Box Definition: Define a search space (the "grid box") that encompasses the active site of COX-2. This is typically centered on the position of the co-crystallized ligand in the original PDB structure.

-

Docking Execution: Run the docking simulation, allowing the ligand to flexibly explore the defined binding pocket.

-

Pose Analysis: Analyze the top-ranked binding poses. The output will include a binding affinity score (in kcal/mol) and the 3D coordinates of the ligand in the binding site.

-

Interaction Visualization: Use a molecular visualization tool like PyMOL or Chimera to inspect the interactions between the ligand and the protein. Look for key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking.

Caption: Molecular docking workflow.

Expected Data Output:

| Parameter | Description | Example Value |

| Binding Affinity (kcal/mol) | The estimated free energy of binding. More negative values indicate stronger binding. | -8.5 |

| RMSD (Å) | Root-mean-square deviation from a reference pose (if available). | < 2.0 |

| Interacting Residues | Amino acids in the active site that form contacts with the ligand. | Tyr385, Arg120, Ser530 |

| Interaction Types | The nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic). | Hydrogen Bond, Pi-Alkyl |

Molecular Dynamics Simulation: Assessing Binding Stability

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the ligand-protein complex over time.[7] This provides crucial insights into the stability of the predicted binding pose.[7] We will use GROMACS, a versatile and high-performance MD engine.

Protocol:

-

System Setup: Place the docked complex in a simulation box filled with a chosen water model (e.g., TIP3P). Add counter-ions to neutralize the system.

-

Energy Minimization: Perform energy minimization to remove steric clashes and relax the system.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure. This ensures the system is stable before the production run.

-

Production MD: Run the simulation for a sufficient duration (e.g., 100 nanoseconds) to observe the stability of the ligand in the binding pocket.

-

Trajectory Analysis: Analyze the simulation trajectory to calculate:

-

Root-Mean-Square Deviation (RMSD): To assess the conformational stability of the protein and the ligand.

-

Root-Mean-Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds over time.

-

ADMET Prediction: Evaluating Druglikeness

A potent molecule is of little therapeutic value if it has poor pharmacokinetic properties or is toxic.[8] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery.[8] We will use online tools like SwissADME and pkCSM for this analysis.

Protocol:

-

Input Structure: Submit the SMILES string or SDF file of this compound to the ADMET prediction server.

-

Analyze Physicochemical Properties: Evaluate properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors.

-

Evaluate Pharmacokinetics: Assess predictions for oral bioavailability, blood-brain barrier penetration, and interaction with cytochrome P450 enzymes.

-

Assess Toxicity: Review predictions for potential toxicities such as mutagenicity (Ames test) and cardiotoxicity (hERG inhibition).

Key ADMET Parameters:

| Property Category | Parameter | Desired Range/Outcome | Rationale |

| Physicochemical | Molecular Weight | < 500 Da | Lipinski's Rule of Five for oral bioavailability |

| LogP | < 5 | Lipinski's Rule of Five for oral bioavailability | |

| H-bond Donors | < 5 | Lipinski's Rule of Five for oral bioavailability | |

| H-bond Acceptors | < 10 | Lipinski's Rule of Five for oral bioavailability | |

| Pharmacokinetics | GI Absorption | High | Good oral absorption |

| BBB Permeant | No/Yes (target dependent) | Avoid CNS side effects or target CNS diseases | |

| CYP Inhibitor | No | Avoid drug-drug interactions | |

| Toxicity | Ames Toxicity | Negative | Low mutagenic potential |

| hERG Inhibition | No | Low risk of cardiotoxicity |

Data Synthesis and Conclusion: A Holistic Assessment

The final and most critical step is to integrate the data from all in silico experiments to form a comprehensive assessment of this compound as a potential COX-2 inhibitor.

-

Docking results will suggest if the molecule can favorably bind to the active site.

-

MD simulations will provide evidence for the stability of this binding over time.

-

ADMET predictions will indicate whether the molecule possesses drug-like properties.

A successful candidate will exhibit a strong and stable binding to the target, supported by key interactions observed in both docking and MD, and will have a favorable predicted ADMET profile. Any liabilities identified, such as potential toxicity or poor bioavailability, must be considered and may necessitate further chemical modification and subsequent in silico evaluation. This iterative cycle of design, testing, and refinement is the cornerstone of modern computational drug discovery.

References

-

AnchorQuery: Rapid online virtual screening for small‐molecule protein–protein interaction inhibitors - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

-

Bioactive pyrrole-based compounds with target selectivity - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

-

Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

-

Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

-

Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - Frontiers. (2022, December 5). Retrieved January 18, 2026, from [Link]

-

In Silico Target Prediction - Creative Biolabs. (n.d.). Retrieved January 18, 2026, from [Link]

-

In Silico Target Prediction for Small Molecules - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020, July 7). Retrieved January 18, 2026, from [Link]

-

Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (n.d.). Retrieved January 18, 2026, from [Link]

-

New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. (2026, August 9). Retrieved January 18, 2026, from [Link]

-

Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - MDPI. (2024, September 4). Retrieved January 18, 2026, from [Link]

-

(PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. (2026, August 10). Retrieved January 18, 2026, from [Link]

-

Pyrrole-2-carboxylic acid - Bioaustralis Fine Chemicals. (n.d.). Retrieved January 18, 2026, from [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC - NIH. (2023, March 13). Retrieved January 18, 2026, from [Link]

-

Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

-

Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023, September 2). Retrieved January 18, 2026, from [Link]

-

Some pyrroles as inhibitors of the pentose phosphate pathways enzymes: An in vitro and molecular docking study - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis and biological activity of pyrrole analogues of Combretastatin A-4 - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives - VLife Sciences. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

-

TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - NIH. (2013, January 5). Retrieved January 18, 2026, from [Link]

-

Ultra-High-Throughput Structure-Based Virtual Screening for Small-Molecule Inhibitors of Protein-Protein Interactions - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

-

Virtual screening - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

-

Virtual screening for small molecule pathway regulators by image profile matching - bioRxiv. (2022, May 17). Retrieved January 18, 2026, from [Link]

-

Virtual target screening to rapidly identify potential protein targets of natural products in drug discovery - AIMS Press. (2014, May 21). Retrieved January 18, 2026, from [Link]

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biolmolchem.com [biolmolchem.com]

- 3. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. bioaustralis.com [bioaustralis.com]

- 8. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of pyrrole alkaloids, a structurally diverse class of natural products with significant pharmacological potential. Intended for researchers, scientists, and drug development professionals, this document delves into the intricate methodologies and strategic considerations essential for navigating the path from natural source to purified, bioactive compound. We will explore the rich chemical diversity of these alkaloids, from their origins in marine invertebrates and microorganisms to the detailed workflows required for their successful isolation and elucidation.

Section 1: The World of Pyrrole Alkaloids: A Chemical and Biological Overview

Pyrrole alkaloids are a vast and fascinating group of nitrogen-containing heterocyclic compounds found across a wide range of terrestrial and marine organisms.[1][2] Their structural diversity is remarkable, encompassing simple monopyrroles, complex fused-ring systems like the lamellarins, and unique assemblies such as the pyrrole-imidazole alkaloids (PIAs).[1][3][4] This chemical variety is mirrored by a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, making them a fertile ground for drug discovery.[5][6]

Marine organisms, particularly sponges and ascidians, are prolific producers of novel pyrrole alkaloids.[1][7] The unique and often extreme conditions of the marine environment have driven the evolution of distinct biosynthetic pathways, leading to the production of highly functionalized and often halogenated compounds.[1][8] For instance, the pyrrole-imidazole alkaloids, a significant class of marine-derived natural products, exhibit complex carbon frameworks and a wide array of bioactivities.[9][10] Similarly, microorganisms, such as bacteria of the genera Serratia and Streptomyces, are a rich source of pyrrole alkaloids like prodigiosin, a tripyrrole pigment known for its potent immunosuppressive and anticancer activities.[11][12][13]

The biosynthesis of these alkaloids often involves common amino acid precursors like proline and ornithine, which undergo a series of enzymatic transformations to construct the characteristic pyrrole ring.[1][14] Understanding these biosynthetic pathways is not only of fundamental scientific interest but can also inform strategies for synthetic production and analogue development.[15][16]

Notable Classes of Pyrrole Alkaloids and Their Biological Activities

| Alkaloid Class | Example Compound(s) | Natural Source(s) | Key Biological Activities | Reference(s) |

| Pyrrole-Imidazole Alkaloids (PIAs) | Oroidin, Dibromophakellin | Marine Sponges (Agelas, Stylissa) | Anti-inflammatory, Antifouling, Cytotoxic | [4][9][10] |

| Lamellarins | Lamellarin D, Lamellarin G | Marine Ascidians, Sponges | Cytotoxic, Topoisomerase I inhibition, Anti-HIV | [3][17][18] |

| Prodiginines | Prodigiosin | Serratia marcescens, Streptomyces sp. | Anticancer, Antimicrobial, Immunosuppressive | [11][12][19] |

| Tambjamines | Tambjamine A | Marine Bryozoans, Nudibranchs | Antitumor, Antifouling | [1] |

| Simple Bromopyrroles | Pseudocerolide A | Marine Sponge (Pseudoceratina sp.) | Varied, often antimicrobial | [1][8] |

Section 2: From Field to Fraction: A Practical Guide to Isolation and Purification

The journey from a raw biological sample to a pure, characterized pyrrole alkaloid is a multi-step process requiring careful planning and execution. The overarching strategy is often a bioassay-guided fractionation , where each separation step is guided by a biological assay to track the activity of interest.[20][21][22] This ensures that the purification efforts remain focused on the compounds responsible for the desired pharmacological effect.

Initial Extraction: Liberating the Alkaloids

The first critical step is the efficient extraction of the target alkaloids from the source material. The choice of solvent and extraction technique is paramount and depends on the polarity of the target compounds and the nature of the biological matrix.[23]

-

Sample Preparation: Immediately after collection, freeze the marine sponge sample at -20°C or -80°C to preserve the chemical integrity of the metabolites. Lyophilize the frozen sample to remove water, then grind the dried tissue into a fine powder.

-

Solvent Extraction:

-

Perform an initial extraction with a non-polar solvent like hexane or dichloromethane to remove lipids and other non-polar constituents. This is typically done by maceration or Soxhlet extraction.

-

Follow this with a more polar solvent, such as methanol or a mixture of dichloromethane and methanol (e.g., 1:1 v/v), to extract the alkaloids.[24] Macerate the powdered sponge material with the chosen solvent system at room temperature for 24-48 hours with gentle agitation. Repeat this process 2-3 times to ensure exhaustive extraction.

-

-

Concentration: Combine the polar extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Separation: The Path to Purity

Chromatography is the cornerstone of natural product isolation, allowing for the separation of complex mixtures based on the differential partitioning of compounds between a stationary and a mobile phase.[25][26] A typical workflow involves a series of chromatographic steps, starting with low-resolution techniques for initial fractionation and progressing to high-resolution methods for final purification.

Caption: A typical chromatographic workflow for the isolation of pyrrole alkaloids.

-

Initial Fractionation (VLC or Flash Chromatography):

-

Adsorb the crude extract onto a small amount of silica gel or celite.

-

Load the adsorbed extract onto a silica gel column for vacuum liquid chromatography (VLC) or flash chromatography.[27]

-